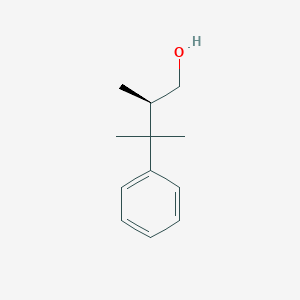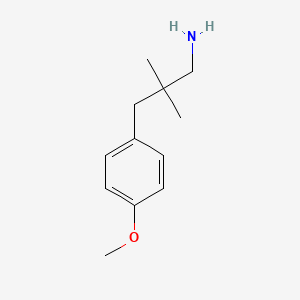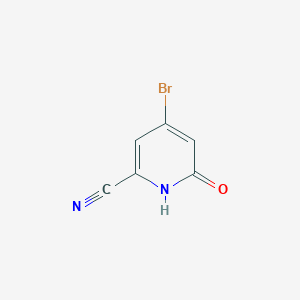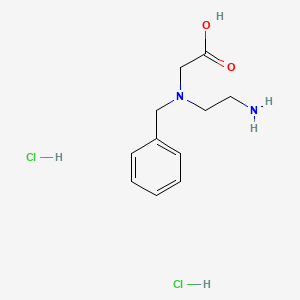
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol, also known as DMPhB, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's mechanism of action in asymmetric synthesis is attributed to its chiral nature. The chiral center of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol allows it to interact selectively with prochiral substrates, promoting the formation of a single enantiomer. In asymmetric catalysis, (2R)-2,3-Dimethyl-3-phenylbutan-1-ol acts as a chiral ligand, coordinating with the metal catalyst and promoting enantioselective reactions.
Biochemical and Physiological Effects:
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's biochemical and physiological effects have not been extensively studied. However, studies have shown that (2R)-2,3-Dimethyl-3-phenylbutan-1-ol possesses antioxidant properties, which may be attributed to its phenyl group. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol has also been shown to exhibit anti-inflammatory properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's chiral nature makes it a useful tool in asymmetric synthesis and catalysis. Its ability to promote high enantioselectivity makes it a valuable asset in the production of chiral compounds. However, (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's synthesis method can be challenging, and its purification can be time-consuming.
Zukünftige Richtungen
Future research on (2R)-2,3-Dimethyl-3-phenylbutan-1-ol could focus on its potential applications in the pharmaceutical industry. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's chiral nature and antioxidant properties make it a promising candidate for the development of novel drugs. Further studies on (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's anti-inflammatory properties could also lead to the development of new anti-inflammatory drugs. Additionally, research on the synthesis and purification of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol could lead to the development of more efficient methods.
Synthesemethoden
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol can be synthesized through the reduction of 2,3-dimethyl-3-phenylbutan-2-one using sodium borohydride or lithium aluminum hydride. The reduction reaction results in the formation of two enantiomers, (2R)-(2R)-2,3-Dimethyl-3-phenylbutan-1-ol and (2S)-(2R)-2,3-Dimethyl-3-phenylbutan-1-ol. The chiral alcohol can be separated and purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol has been extensively studied for its potential application in the field of asymmetric synthesis. The chiral alcohol can serve as a chiral auxiliary in various reactions, such as the asymmetric reduction of prochiral ketones and imines. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol can also be used as a ligand in asymmetric catalysis, promoting high enantioselectivity in reactions such as the hydrogenation of ketones and imines.
Eigenschaften
IUPAC Name |
(2R)-2,3-dimethyl-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXKPHFDVJVFN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)

![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)


![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2543758.png)
![N-(2-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2543760.png)
![(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate](/img/structure/B2543761.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-Dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2543762.png)
